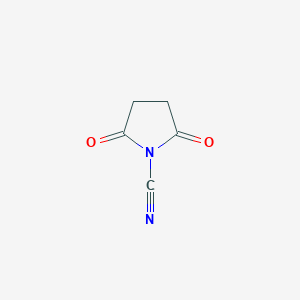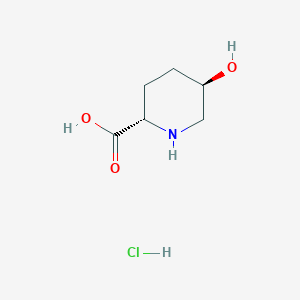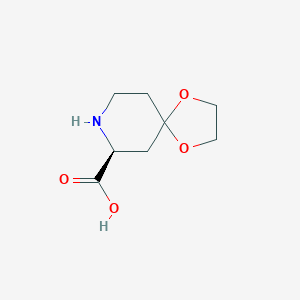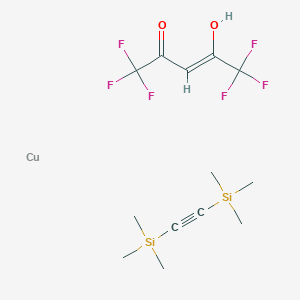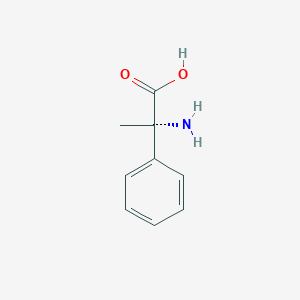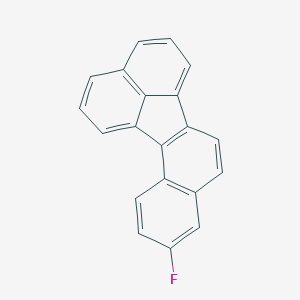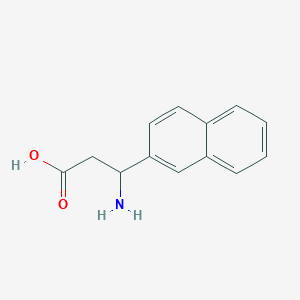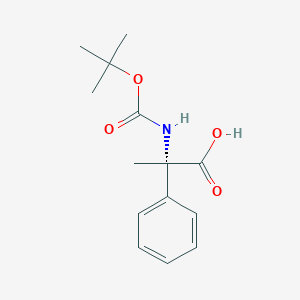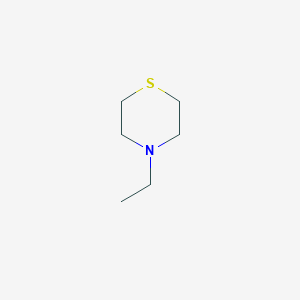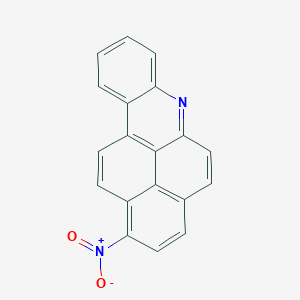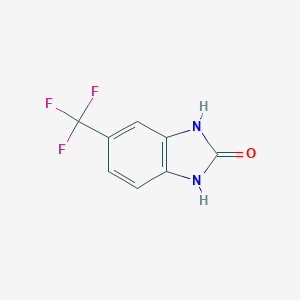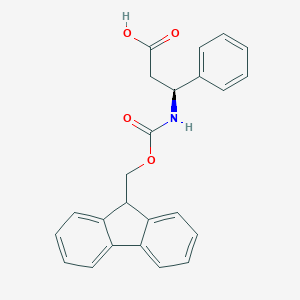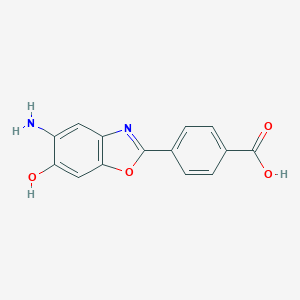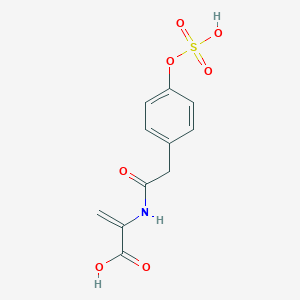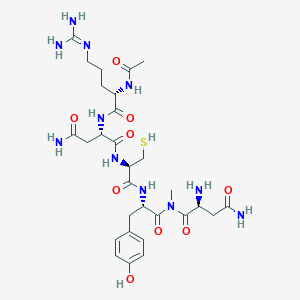
Rncyn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rncyn is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Rncyn is a cyclic peptide that is produced by the bacteria Streptomyces sp. It has been found to possess several pharmacological properties such as anti-tumor, anti-inflammatory, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of Rncyn is not fully understood. However, studies have suggested that Rncyn exerts its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Rncyn has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Rncyn has been found to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Rncyn has also been found to modulate the activity of various enzymes such as COX-2 and MMPs. In addition, Rncyn has been found to modulate the production of various cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Rncyn in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Rncyn is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using Rncyn in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Rncyn. One direction is to further elucidate the mechanism of action of Rncyn and its interactions with various signaling pathways. Another direction is to investigate the potential therapeutic applications of Rncyn in other diseases such as neurodegenerative diseases and metabolic disorders. Finally, there is a need for more studies to investigate the pharmacokinetics and toxicity of Rncyn in vivo.
Méthodes De Synthèse
The synthesis of Rncyn is a complex process that involves several steps. The first step involves the fermentation of the bacteria Streptomyces sp. in a suitable medium. The second step involves the extraction of the Rncyn compound from the bacterial culture using various purification techniques such as chromatography and crystallization.
Applications De Recherche Scientifique
Rncyn has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In cancer, Rncyn has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In autoimmune disorders, Rncyn has been found to modulate the immune system and reduce the severity of the disease. In inflammatory diseases, Rncyn has been found to reduce inflammation and pain.
Propriétés
Numéro CAS |
126355-75-7 |
|---|---|
Nom du produit |
Rncyn |
Formule moléculaire |
C29H45N11O9S |
Poids moléculaire |
723.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2-amino-N-methylbutanediamide |
InChI |
InChI=1S/C29H45N11O9S/c1-14(41)36-18(4-3-9-35-29(33)34)24(45)37-19(12-23(32)44)25(46)39-21(13-50)26(47)38-20(10-15-5-7-16(42)8-6-15)28(49)40(2)27(48)17(30)11-22(31)43/h5-8,17-21,42,50H,3-4,9-13,30H2,1-2H3,(H2,31,43)(H2,32,44)(H,36,41)(H,37,45)(H,38,47)(H,39,46)(H4,33,34,35)/t17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
DRCKSUGTARVWBX-SXYSDOLCSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@H](CC(=O)N)N |
SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C(CC(=O)N)N |
SMILES canonique |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C(CC(=O)N)N |
Autres numéros CAS |
126355-75-7 |
Synonymes |
Ac-Arg-Asn-Cys-Tyr-Asn-NMA acetylarginyl-asparginyl-cysteinyl-tyrosyl-asparginyl-N-methylamide RNCYN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



